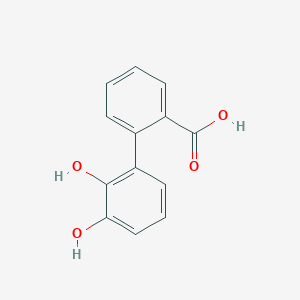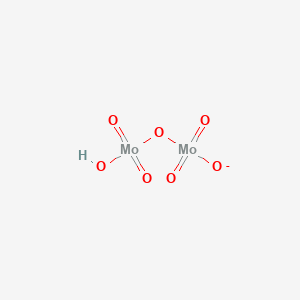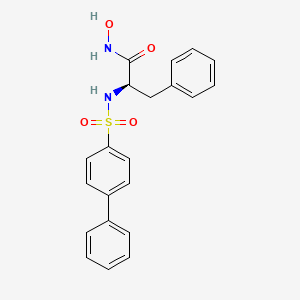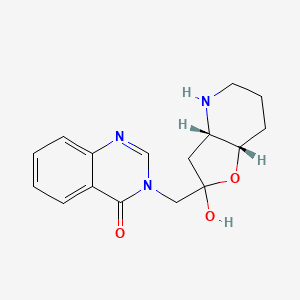
2,3-Dihydroxy-2'-carboxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-2'-carboxybiphenyl is a member of biphenyls and a carboxybiphenyl.
Aplicaciones Científicas De Investigación
Coordination Chemistry
Research has explored the coordination chemistry of β-functional phenyl isocyanides, focusing on derivatives like 2-hydroxyphenyl isocyanide. Studies in this area have examined the formation of carbene complexes involving 2,3-dihydrobenzoxazol-2-ylidene ligands, which are influenced by the π-electron release ability of metal centers. This includes investigations into the synthesis of 2,3-dihydro-1H-imidazol-2-ylidene and 2,3-dihydro-1H-indol-2-ylidene complexes (Tamm & Hahn, 1999).
Crystallography and Structural Analysis
The crystal structure of compounds like 2,3-Dichloro-3',4'-dihydroxybiphenyl, a possible metabolite of 2,3-dichlorobiphenyl, has been studied. These structures show features like intramolecular hydrogen bonding and significant dihedral angles between benzene rings (Dhakal, Parkin, & Lehmler, 2019).
Synthesis and Chemical Transformations
Research has been conducted on the efficient synthesis of various compounds using key steps like Sharpless asymmetric dihydroxylation and Dondoni's furan addition. This includes work on synthesizing core building blocks for complex chemical structures (Sasaki, Hamada, & Shioiri, 1997).
Biochemical Applications
2,3-Dihydroxybiphenyl 1,2-dioxygenase, an enzyme in the biphenyl biodegradation pathway, has been purified and crystallized. This enzyme, crucial for breaking down aromatic rings in certain bacteria, has been studied for its kinetics and inhibition properties (Eltis et al., 1993).
Organic Synthesis and Chemical Reactions
Studies have been conducted on the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates via oxygenative and dehydrogenative [3 + 3] benzannulation reactions. These processes use atmospheric oxygen as an oxidant and have been shown to yield good results with substituted biaryl phenols (Joshi, Nanubolu, & Menon, 2016).
Environmental and Microbial Degradation
Pseudomonas sp. strain HBP1 can degrade 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl, using an NADH-dependent monooxygenase in the first step of degradation. This highlights the role of certain bacteria in the environmental breakdown of complex organic compounds (Kohler, Kohler-Staub, & Focht, 1988).
Propiedades
Nombre del producto |
2,3-Dihydroxy-2'-carboxybiphenyl |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7,14-15H,(H,16,17) |
Clave InChI |
ZEPICJFODWLEJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)


![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)

